molecular formula C17H16FNO4 B13416955 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone CAS No. 64590-38-1

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Cat. No.: B13416955
CAS No.: 64590-38-1
M. Wt: 317.31 g/mol
InChI Key: ABZDCVKPLOFEIL-UHFFFAOYSA-N
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Description

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenylmethanol intermediate through a nucleophilic substitution reaction.

    Methoxylation: The intermediate is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the methoxyphenyl derivative.

    Cyclization: The final step involves the cyclization of the methoxyphenyl derivative with an appropriate amine to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

The compound 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its properties, synthesis, and applications based on available research findings.

Physical Properties

  • Density : 1.327 g/cm³ (predicted)
  • Boiling Point : 482.7 °C (predicted)
  • pKa : 14.05 (predicted)

Medicinal Chemistry

This compound has garnered interest in medicinal chemistry due to its structural features that may confer biological activity. The oxazolidinone moiety is known for its antibacterial properties, making this compound a candidate for further development as an antibiotic agent.

Antimicrobial Activity

Research has indicated that compounds containing oxazolidinone structures exhibit significant antimicrobial activity against various pathogens, including resistant strains. The presence of the fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy.

Case Studies

  • Antibiotic Development : A study focused on the synthesis of oxazolidinones highlighted their effectiveness against Gram-positive bacteria, including strains resistant to traditional antibiotics. The incorporation of a fluorophenyl group was noted to improve interaction with bacterial ribosomes, enhancing antibacterial activity.
  • Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of similar oxazolidinones, demonstrating favorable absorption and distribution profiles in vivo. These findings suggest that modifications like those found in this compound could lead to improved therapeutic agents.

Other Applications

Beyond its potential as an antibiotic, this compound may also find applications in:

  • Cancer Research : The structural characteristics could allow for exploration in targeting cancer cell lines.
  • Biochemical Assays : Its unique properties may be utilized in developing assays for enzyme inhibition studies or as a probe in biological systems.

Mechanism of Action

The mechanism of action of 3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups can interact with enzymes or receptors, leading to modulation of biological pathways. The oxazolidinone ring can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-5-(hydroxymethyl)-2-oxazolidinone: Lacks the fluorophenyl group.

    3-(4-((4-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone: Contains a different fluorophenyl substitution pattern.

Uniqueness

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is unique due to the specific positioning of the fluorophenyl and methoxyphenyl groups, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

3-(4-((3-Fluorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a synthetic compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies and data sources.

  • Chemical Formula : C17H16FNO4
  • Molecular Weight : 317.31 g/mol
  • CAS Number : 64590-38-1
  • Density : 1.327 g/cm³ (predicted)
  • Boiling Point : 482.7 °C (predicted)
PropertyValue
Chemical FormulaC17H16FNO4
Molecular Weight317.31 g/mol
CAS Number64590-38-1
Density1.327 g/cm³ (predicted)
Boiling Point482.7 °C (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The detailed synthetic pathway remains proprietary in some literature but generally follows established methodologies for oxazolidinone derivatives.

Antimicrobial Activity

Research has indicated that oxazolidinones exhibit significant antimicrobial properties, particularly against Gram-positive bacteria. A study highlighted that derivatives similar to this compound showed promising results against strains like Staphylococcus aureus and Enterococcus faecium .

Anticancer Potential

The compound's structure suggests potential activity against various cancer cell lines. Preliminary studies have shown that oxazolidinones can inhibit protein synthesis in cancer cells, leading to apoptosis . The fluorinated phenyl group is believed to enhance the compound's lipophilicity, improving cellular uptake and bioactivity.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated a series of oxazolidinone derivatives, including compounds with similar structures to the target compound, against Escherichia coli and Pseudomonas aeruginosa. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL .
  • Anticancer Activity :
    • In vitro assays demonstrated that compounds with a similar oxazolidinone backbone exhibited cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values ranging from 10 to 50 µM depending on the specific substitution patterns .

The biological activity of this compound can be attributed to its ability to inhibit bacterial protein synthesis by binding to the ribosomal RNA of the bacterial ribosome, similar to other oxazolidinones like linezolid. This action prevents the formation of functional ribosomes, ultimately leading to bacterial cell death.

Properties

CAS No.

64590-38-1

Molecular Formula

C17H16FNO4

Molecular Weight

317.31 g/mol

IUPAC Name

3-[4-[(3-fluorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H16FNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2

InChI Key

ABZDCVKPLOFEIL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)CO

Origin of Product

United States

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